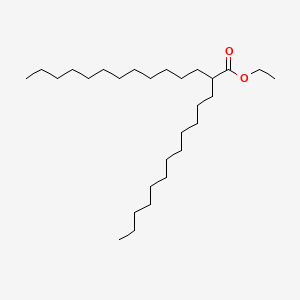
Methyl Palmitate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C15H31COOH+CD3OD→C15H31COOCD3+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl Palmitate-d3 undergoes several types of chemical reactions, including:
Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.
Transesterification: Reacts with another alcohol to form a different ester.
Oxidation: Forms carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.
Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrodeoxygenation: Produces alkanes such as hexadecane.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Results in carboxylic acids like palmitic acid.
Scientific Research Applications
Methyl Palmitate-d3 is widely used in various scientific research fields:
Chemistry: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid methyl esters.
Biology: Used in studies involving lipid metabolism and fatty acid profiling.
Mechanism of Action
Methyl Palmitate-d3 exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-fibrotic: Prevents the activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.
Vasodilation: Modulates nicotinic receptors and relaxes arterioles, improving blood flow.
Comparison with Similar Compounds
Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:
Methyl Stearate: Similar structure but derived from stearic acid.
Methyl Oleate: Contains a double bond, making it unsaturated.
Methyl Linoleate: Has two double bonds, making it polyunsaturated.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.
Properties
CAS No. |
60443-57-4 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
273.475 |
IUPAC Name |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChI Key |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Synonyms |
Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)



![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
